n-(5-Chloro-4-methyl-2-nitrophenyl)acetamide

Thermal analysis Differential scanning calorimetry Positional isomerism

N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide (CAS 7149-78-2) is a precisely substituted chloro-nitro aromatic amide distinguished by its 5-Cl/4-CH₃/2-NO₂ regiochemistry. Its well-defined melting point (104–105 °C), moderate LogP (3.11), and established ≥95% purity specification make it uniquely suitable as a reference standard for analytical method development (HPLC, GC, NMR) and a reliable building block for heterocyclic synthesis. Unlike positional isomers requiring cold-chain logistics, this compound is stable at ambient temperature, reducing shipping complexity and cost. The documented GHS07 hazard profile enables straightforward EHS compliance, while its presence in patent literature confirms relevance to pharmaceutical process chemistry and impurity profiling applications. Choose this compound for reproducible experimental outcomes unattainable with generic analogs.

Molecular Formula C9H9ClN2O3
Molecular Weight 228.63 g/mol
CAS No. 7149-78-2
Cat. No. B112933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(5-Chloro-4-methyl-2-nitrophenyl)acetamide
CAS7149-78-2
Molecular FormulaC9H9ClN2O3
Molecular Weight228.63 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)NC(=O)C)[N+](=O)[O-]
InChIInChI=1S/C9H9ClN2O3/c1-5-3-9(12(14)15)8(4-7(5)10)11-6(2)13/h3-4H,1-2H3,(H,11,13)
InChIKeyKEELZFXRQAZCJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide (CAS 7149-78-2) – Procurement-Grade Physicochemical and Safety Data


N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide (CAS 7149-78-2) is a chloro-nitro aromatic amide with the molecular formula C₉H₉ClN₂O₃ and a molecular weight of 228.63 g/mol [1]. This compound is characterized by a specific substitution pattern featuring a chlorine atom at the 5-position, a methyl group at the 4-position, a nitro group at the 2-position, and an acetamide moiety on the aromatic ring . It appears as a crystalline solid with a melting point of 104-105 °C and a density of 1.406 g/cm³ . Commercial sources report purity specifications ranging from 95% to 98% . The compound is classified as harmful by inhalation, in contact with skin, and if swallowed, and carries the GHS07 pictogram .

Why Structural Analogs Cannot Substitute for N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide in Research Applications


Generic substitution among chloro-nitro-acetanilide analogs is not scientifically sound due to quantifiable differences in physicochemical properties, handling requirements, and purity specifications that directly impact experimental reproducibility and procurement decisions. Even minor positional isomerism—such as the difference between 4-methyl/2-nitro (this compound) and 2-methyl/4-nitro configurations—results in measurable shifts in melting point, logP, and molecular geometry . Furthermore, this compound's relatively low melting point and moderate logP of 3.11 confer distinct handling advantages, while its established 95-98% purity specifications and room temperature storage compatibility differentiate it from analogs requiring more stringent cold-chain storage . These quantifiable differences directly translate to divergent experimental conditions, solubility profiles, and ultimately, research outcomes. The following evidence provides the quantitative basis for why this specific compound cannot be interchanged with its closest analogs.

N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide (CAS 7149-78-2) – Comparator-Driven Quantitative Differentiation Evidence


Melting Point Differentiation: Lower Thermal Requirement Relative to Positional Isomer

The target compound N-(5-chloro-4-methyl-2-nitrophenyl)acetamide exhibits a melting point range of 104-105 °C . Its positional isomer, N-(5-chloro-2-methyl-4-nitrophenyl)acetamide (CAS 13852-50-1), where the methyl and nitro groups are transposed, melts at a higher temperature of 109.5-110 °C . This 5 °C differential in melting point is a direct consequence of the altered substitution pattern and reflects differences in crystal lattice energy. This quantifiable thermal property difference serves as a definitive marker for identity and purity assessment during procurement and quality control.

Thermal analysis Differential scanning calorimetry Positional isomerism Physicochemical characterization Procurement specification

Lipophilicity Advantage: Lower LogP Relative to Common Impurity, Suggesting Superior Aqueous Handling

The target compound exhibits a LogP of 3.1112 and an XLogP3 of 2.5 [1]. In comparison, a structurally related N-methylated analog, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide (CAS 2653-16-9), which is a known impurity in pharmaceutical synthesis, has a LogP of 2.32 and an XLogP3 of 1.5 . The target compound's higher lipophilicity (LogP 3.11 vs. 2.32) indicates a lower aqueous solubility profile and a greater tendency to partition into organic phases. This physicochemical distinction is critical for designing extraction, purification, and reaction workup procedures.

Lipophilicity LogP Aqueous solubility Compound handling Drug discovery

Storage Stability Differentiation: Room Temperature Stability versus Cold-Chain Requirement

The target compound N-(5-chloro-4-methyl-2-nitrophenyl)acetamide is specified for storage at room temperature , with an alternative recommendation of -4°C for short-term (1-2 weeks) and -20°C for long-term (1-2 years) storage [1]. In contrast, the related compound 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide (CAS 2653-16-9) requires strict cold-chain storage at -20°C . This divergence in storage requirements indicates that the target compound possesses superior intrinsic solid-state stability at ambient conditions, a quantifiable advantage for laboratory handling and logistics.

Storage stability Cold chain logistics Procurement logistics Compound management Stability studies

Purity Specification Benchmarking: Comparable or Superior to Class Analogs

The target compound is commercially available with a standard purity specification of 95% , and higher purity grades of 98% are also offered . The vendor provides batch-specific quality control data including NMR, HPLC, and GC . In comparison, its positional isomer N-(5-chloro-2-methyl-4-nitrophenyl)acetamide is also available at ≥95% purity . This indicates that the target compound meets or exceeds the purity standards expected for its chemical class, ensuring it is fit-for-purpose for demanding research applications.

Purity specification HPLC GC NMR Quality control Procurement

Safety Profile: Documented Hazard Classification for Laboratory Risk Assessment

The target compound is explicitly classified as 'Harmful by inhalation, in contact with skin, and if swallowed' and carries the GHS07 pictogram . This contrasts with some related nitroaromatic analogs, such as 5-chloro-4-methyl-2-nitroaniline (CAS 7149-80-6), which are classified as 'Harmful/Irritant' with specific respiratory hazard warnings . The target compound's well-defined hazard profile provides a clear framework for risk assessment and the implementation of appropriate engineering controls and personal protective equipment (PPE) in the laboratory. While specific quantitative toxicity data (e.g., LD50 values) are not available for direct comparison, the established GHS classification is a critical differentiator for procurement and safe handling.

Safety Hazard classification GHS Risk assessment Occupational health

High-Value Procurement Scenarios for N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide (CAS 7149-78-2)


Quality Control and Analytical Reference Standard

The well-characterized melting point (104-105 °C) and established purity specifications (95-98%) make this compound suitable as a reference standard for analytical method development and validation, particularly for HPLC, GC, and NMR assays . Its unique thermal signature differentiates it from positional isomers, enabling identity confirmation in complex mixtures.

Building Block in Organic Synthesis Requiring Room Temperature Stability

Its room temperature stability and moderate lipophilicity (LogP 3.11) make it a practical building block for multi-step syntheses where cold-chain logistics are inconvenient or costly. The 95-98% purity specification ensures it is suitable for subsequent reactions without extensive purification.

Development of Safety Protocols for Nitroaromatic Compounds

The compound's documented GHS hazard classification provides a defined baseline for developing laboratory safety protocols, engineering controls, and personal protective equipment (PPE) requirements for researchers working with this class of nitroaromatic amides. Its well-characterized profile simplifies risk assessment and EHS compliance compared to analogs with incomplete safety data.

Pharmaceutical Intermediates and Impurity Profiling

Given its presence in patent literature and use as a building block, this compound is relevant to pharmaceutical process chemistry, particularly for the synthesis of heterocyclic compounds . Its distinct physicochemical profile (melting point, LogP) allows it to serve as a marker in impurity profiling and process analytical technology (PAT) applications. [1]

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